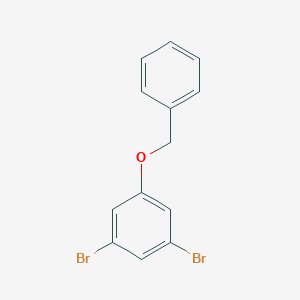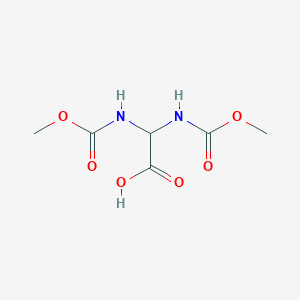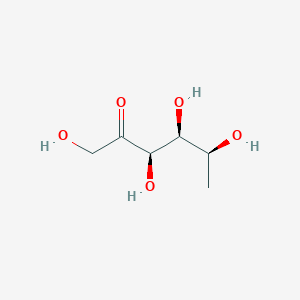
2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cancer Chemoprevention
2-Propenoic acid derivatives have been studied for their potential in cancer chemoprevention. 3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a related compound, has shown promising results in colon and tongue cancer chemoprevention through dietary feeding in rats. These studies suggest a broader potential for related 2-propenoic acid compounds in cancer prevention and treatment (Curini et al., 2006).
Magnetic Liquid Crystals
2-Propenoic acid derivatives have been utilized in the creation of novel rod-like Schiff base magnetic liquid crystals. These substances exhibit unique properties, such as paramagnetism and specific thermal behaviors, which are valuable in advanced material science and technology (Zheng & An, 2006).
Conformational Studies
The conformations of various esters of 2-propenoic acid have been a subject of research, particularly using NMR spectroscopy. Such studies are important for understanding the chemical behavior and potential applications of these compounds in different environments (Forgó et al., 2005).
Esterification and Hydrolysis
Research has been conducted on the esterification of isocyanide carboxylic acids and the hydrolysis of their esters, which includes derivatives of 2-propenoic acid. These processes are significant in the synthesis of various biologically active compounds (Mcalees et al., 1990).
Ferroelectric Liquid Crystals
Studies have shown the use of 2-propenoic acid derivatives in synthesizing phenyl benzoates incorporating a trans-1,4-disubstituted cyclohexane ring. These compounds are important for the development of electro-optic display devices, thanks to their liquid-crystal transition temperatures and ferroelectric properties (Kelly, 1989).
properties
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-18(19)4-2/h4,10-15H,2-3,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVDSQAQCWMYKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608997 |
Source


|
| Record name | 4-(4-Propylcyclohexyl)phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester | |
CAS RN |
168274-89-3 |
Source


|
| Record name | 4-(4-Propylcyclohexyl)phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
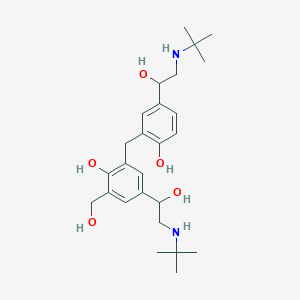
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
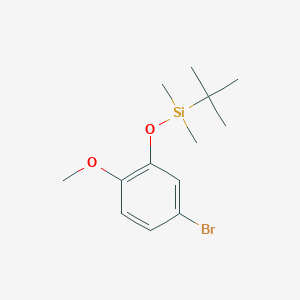
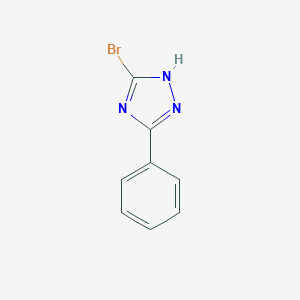
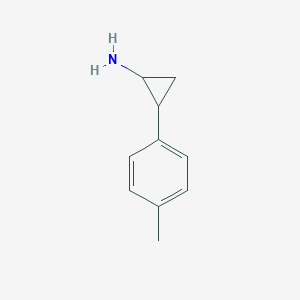
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)

